4-(Methylamino)butanenitrile

Organic Synthesis Medicinal Chemistry Physicochemical Properties

4-(Methylamino)butanenitrile (CAS 31058-09-0), also known as Butanenitrile, 4-(methylamino)-, is an aliphatic α-aminonitrile with the molecular formula C5H10N2 and a molecular weight of 98.15 g/mol. This compound features a terminal nitrile (-CN) and a secondary amine (-NHCH3) group separated by a four-carbon butane chain, classifying it as a bifunctional building block for organic synthesis.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 31058-09-0
Cat. No. B3051105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)butanenitrile
CAS31058-09-0
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESCNCCCC#N
InChIInChI=1S/C5H10N2/c1-7-5-3-2-4-6/h7H,2-3,5H2,1H3
InChIKeyHOPPOPHWXVRHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)butanenitrile: A Specialized C5-Nitrile Building Block for Research and Synthesis


4-(Methylamino)butanenitrile (CAS 31058-09-0), also known as Butanenitrile, 4-(methylamino)-, is an aliphatic α-aminonitrile with the molecular formula C5H10N2 and a molecular weight of 98.15 g/mol [1]. This compound features a terminal nitrile (-CN) and a secondary amine (-NHCH3) group separated by a four-carbon butane chain, classifying it as a bifunctional building block for organic synthesis . Its role as a key intermediate in the synthesis of nitrogen-containing heterocycles, such as cyclic amidines and pyrrolidine derivatives, is documented in the literature .

Bifunctional aminonitrile for N-heterocycle synthesis
Nitrile and secondary amine handles enable cyclization
Commercially available at research-grade purity

Why 4-(Methylamino)butanenitrile is Not Interchangeable with Other Aminonitriles


The presence of both a methylated secondary amine and a terminal nitrile in 4-(Methylamino)butanenitrile provides a unique reactivity profile that is not replicated by its close analogs. For instance, while the primary amine 4-aminobutanenitrile (C4H8N2) is a known intermediate for neurological therapeutics, the methylation of the amine in 4-(Methylamino)butanenitrile alters its nucleophilicity, steric hindrance, and hydrogen-bonding capacity, directly impacting reaction yields and selectivity in heterocycle formation [1]. Furthermore, compared to isomers like 2-(methylamino)butanenitrile, the 4-substitution pattern dictates the ring size and stability of the resulting cyclic products, making simple substitution without experimental validation a high-risk approach . The data in Section 3 quantifies these differences.

Amine methylation alters reactivity
Methylated secondary amine changes nucleophilicity and steric profile vs. 4-aminobutanenitrile, potentially shifting cyclization selectivity.
4-Substitution dictates ring size
Isomers like 2-(methylamino)butanenitrile yield different heterocycle products; direct replacement risks unexpected outcomes.

Quantitative Differentiation of 4-(Methylamino)butanenitrile vs. Key Analogs


Molecular Weight and Lipophilicity (XLogP) Comparison with 4-Aminobutanenitrile

4-(Methylamino)butanenitrile exhibits a higher molecular weight (98.15 g/mol) and a higher lipophilicity (XLogP3-AA = -0.2) compared to the unsubstituted analog 4-aminobutanenitrile (MW = 84.12 g/mol, XLogP = -0.6) [1][2]. The 14.03 g/mol increase and 0.4 log unit difference in XLogP reflect the addition of a methyl group, which influences solubility and membrane permeability in biological contexts.

MW & XLogP
Head-to-head
MW: 98.15 vs 84.12 g/mol (+14.03) XLogP: −0.2 vs −0.6 (Δ +0.4)
Lipophilicity difference may influence membrane diffusion modeling in drug discovery research.
Computed values from PubChem; no experimental confirmation.
Organic Synthesis Medicinal Chemistry Physicochemical Properties

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Comparison with 4-Aminobutanenitrile

4-(Methylamino)butanenitrile has a Topological Polar Surface Area (TPSA) of 35.8 Ų and 2 hydrogen bond acceptors, compared to 4-aminobutanenitrile's TPSA of 26.0 Ų and 2 hydrogen bond acceptors [1]. The increase in TPSA by 9.8 Ų is due to the methyl group's contribution, despite both compounds having the same number of acceptors.

TPSA & HBA
Head-to-head
TPSA: 35.8 vs 26.0 Ų (+9.8) HBA: 2 (both)
TPSA difference may inform CNS permeability predictions.
Values below 140 Ų considered favorable; validate in specific assay.
Computational Chemistry ADME Properties Drug Design

Rotatable Bond Count and Molecular Flexibility Comparison with 4-Aminobutanenitrile

The target compound possesses 3 rotatable bonds, whereas 4-aminobutanenitrile has 2 rotatable bonds [1][2]. This additional rotational degree of freedom arises from the methyl group on the secondary amine, potentially influencing conformational entropy and binding to biological targets.

Rotatable Bonds
Head-to-head
3 vs 2 rotatable bonds (+1)
Additional bond may affect conformational sampling in binding models.
Computed property; assess impact on entropic binding cost.
Conformational Analysis Synthetic Strategy Molecular Modeling

Purity Specification Benchmarking Against Common Vendor Baselines

Commercially available 4-(Methylamino)butanenitrile is consistently specified at 95%+ purity (by HPLC or GC), with some suppliers offering 98% purity, which matches or exceeds the typical 95% purity offered for many generic aminonitriles like 4-aminobutanenitrile . This baseline purity supports its direct use as a research intermediate without additional purification.

Purity Specification
Specification review
95–98% (HPLC/GC) vs typical 95%
Meets or exceeds typical vendor specification; supports direct use.
Vendor-dependent; verify certificate of analysis.
Quality Control Procurement Analytical Chemistry

Reactivity in Cyclic Amidine Synthesis: Yield Comparison with Alternative Substrates

In a comparative study of cyclic amidine formation, 4-(Methylamino)butanenitrile (compound 3b) was autoclaved in ethanol to yield the corresponding cyclic amidine (compound 4a) in 50% yield . This is directly contrasted with a similar treatment of an alternative substrate that led to 2-methyliminopyrrolidine hydrochloride, highlighting the dependence of reaction outcome on the specific aminonitrile structure.

Cyclic Amidine Yield
Head-to-head
50% yield for cyclic amidine 4a; alternative substrate gave different product (2-methyliminopyrrolidine HCl)
Reported substrate for specific N-heterocycle formation; substitution may alter outcome.
Autoclave in ethanol; verify in intended synthetic route.
Heterocyclic Chemistry Reaction Optimization Synthetic Methodology

Industrial Utility in Agrochemical Intermediates: Class-Level Comparison with Other Aminonitriles

N-substituted aminonitrile derivatives, including those with structural features similar to 4-(Methylamino)butanenitrile, are disclosed in patent literature as intermediates for herbicides and fungicides [1]. Specifically, US3966789 describes N-substituted aminonitriles as having 'fungicidally advantageous' properties with 'excellent low-toxicity to warm-blooded animals' [2]. While not specific to 4-(Methylamino)butanenitrile, this class-level inference supports its potential utility in agrochemical R&D.

Agrochemical Class
Class-level
N-substituted aminonitriles claimed as fungicidal/herbicidal intermediates in patents.
Class-level disclosure may support agrochemical screening library inclusion.
Not specific to this compound; confirm individual activity.
Agrochemical Synthesis Fungicide Intermediates Industrial Chemistry

Primary Application Scenarios for 4-(Methylamino)butanenitrile Based on Quantitative Evidence


Synthesis of Cyclic Amidines and Related Heterocycles

As demonstrated by the 50% yield in cyclic amidine formation (Section 3, Evidence 5), 4-(Methylamino)butanenitrile is a validated substrate for constructing nitrogen-containing heterocycles . Researchers focused on synthesizing pyrrolidine or imidazoline derivatives should prioritize this compound when a secondary amine and nitrile are required for intramolecular cyclization.

Medicinal Chemistry Optimization for Enhanced Membrane Permeability

The 0.4 unit increase in XLogP (to -0.2) compared to 4-aminobutanenitrile (Section 3, Evidence 1) indicates that 4-(Methylamino)butanenitrile may offer improved passive diffusion across lipid membranes [1]. This makes it a preferred starting material for CNS drug discovery programs where optimizing logP is a key objective.

Building Block for Agrochemical Discovery Libraries

Given the class-level evidence that N-substituted aminonitriles are claimed as fungicidal and herbicidal intermediates (Section 3, Evidence 6), 4-(Methylamino)butanenitrile is a logical inclusion in agrochemical screening libraries [2]. Its commercial availability at 95%+ purity (Section 3, Evidence 4) facilitates rapid analog synthesis.

Model Compound for Computational ADME Studies

The well-defined differences in TPSA (35.8 vs. 26.0 Ų) and rotatable bond count (3 vs. 2) between 4-(Methylamino)butanenitrile and 4-aminobutanenitrile (Section 3, Evidence 2 & 3) make this compound an excellent case study for validating predictive models of oral bioavailability and conformational flexibility [3].

Application
Selection Property
Validation Focus
Heterocyclic synthesis studies
Nitrile-amine bifunctionality
Cyclization yield under specified conditions
Membrane permeability screening
Reported lipophilicity profile
Passive diffusion assay context in CNS models
Agrochemical screening library
Class-level fungicidal/herbicidal patent disclosure
Primary screening against target pathogens
Computational ADME modeling
Differentiated TPSA and rotatable bond descriptors
Predictive model validation for oral bioavailability

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29 linked technical documents
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